molecular formula C28H29N3O4S B12209746 dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12209746
M. Wt: 503.6 g/mol
InChI Key: UDOQFRRMZWJJGX-UHFFFAOYSA-N
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Description

Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a pyridine core substituted with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a pyrazole moiety at position 2. The pyrazole ring is further substituted with a phenyl group and a 4-(ethylsulfanyl)phenyl group. This compound belongs to a class of DHPs known for their biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties .

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

dimethyl 4-[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H29N3O4S/c1-6-36-21-14-12-19(13-15-21)26-22(16-31(30-26)20-10-8-7-9-11-20)25-23(27(32)34-4)17(2)29-18(3)24(25)28(33)35-5/h7-16,25,29H,6H2,1-5H3

InChI Key

UDOQFRRMZWJJGX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol. This reaction is catalyzed by a small amount of aqueous HCl and can be carried out under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of microwave irradiation can be particularly advantageous in industrial production due to its ability to accelerate reaction rates and improve yields.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent and Ester Group Variations in DHP-Pyrazole Derivatives

Compound Name Ester Groups Pyrazole Substituents (Position 3) Pyrazole Substituents (Position 1) Notable Features
Target Compound Dimethyl 4-(Ethylsulfanyl)phenyl Phenyl Ethylsulfanyl group enhances S···π interactions
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate Diethyl 4-Methoxyphenyl H (unsubstituted) Methoxy group improves solubility and H-bonding
Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate Dibenzyl 4-Bromophenyl Phenyl Bromine introduces halogen bonding
Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate Diethyl 4-Chlorophenyl H (unsubstituted) Chlorine enhances lipophilicity
Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate Dimethyl 4-Methoxyphenyl 4-Methylphenyl Dual aryl substitution for steric effects

Key Observations:

Ethylsulfanyl vs. Halogen/Methoxy: The ethylsulfanyl group in the target compound introduces a sulfur atom, enabling unique non-covalent interactions (e.g., S···π, CH-π) that may stabilize crystal packing or protein binding .

Substituent Position : Pyrazole substitution at position 3 (target compound) vs. position 5 (e.g., ) alters steric and electronic effects on the DHP core.

Insights:

  • The target compound’s ethylsulfanyl group could enhance metabolic stability compared to methoxy or halogenated analogs, as sulfur-containing groups are less prone to oxidative degradation .
  • Antimicrobial activity in analogs correlates with electron-donating groups (e.g., methoxy), whereas the ethylsulfanyl group’s electron-rich nature may offer similar benefits .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data Comparison

Compound Crystal System Unit Cell Volume (ų) Key Intermolecular Interactions Reference
Target Compound Not reported Not reported Predicted: S···π, CH-π
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate Monoclinic 1024.28 N–H···O, C–H···O H-bonds
Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate Triclinic 1024.28 Cl···π, C–H···Cl interactions

Analysis:

  • Hydrogen bonding in methoxy analogs (e.g., N–H···O) is absent in the target compound, but sulfur-mediated interactions could compensate .

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